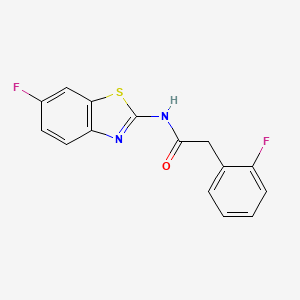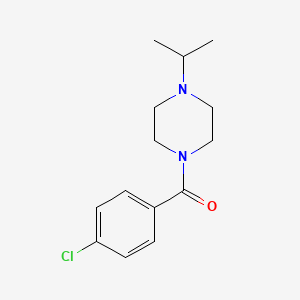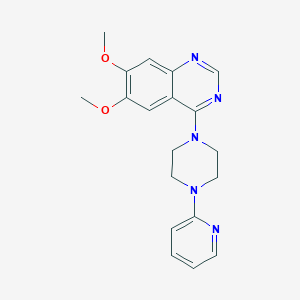
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug in recent years. However, JWH-018 also has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. In
作用机制
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide binds to cannabinoid receptors in the brain, specifically the CB1 receptor. This results in the activation of signaling pathways that lead to a variety of physiological effects. These effects can include altered pain sensation, changes in mood, and altered appetite.
Biochemical and Physiological Effects:
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has been shown to increase pain sensitivity, alter locomotor activity, and decrease body temperature. In human studies, 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has been shown to alter mood and appetite.
实验室实验的优点和局限性
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoid receptor activation. However, 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide also has several limitations. It is a synthetic compound, which means that its effects may not be representative of those of naturally occurring cannabinoids. Additionally, 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has potential for abuse, which may limit its use in certain research settings.
未来方向
There are several potential future directions for research involving 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved specificity and potency for the CB1 receptor. Additionally, research is needed to better understand the long-term effects of 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide use, both in terms of its effects on the brain and on other physiological processes. Finally, research is needed to explore the potential therapeutic applications of 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide and other synthetic cannabinoids, particularly in the areas of pain management and mood regulation.
合成方法
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-3-carboxylic acid. Another method involves the reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-5-carboxylic acid. Both methods involve the use of hazardous chemicals and require careful handling and safety precautions.
科学研究应用
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. These receptors are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By binding to these receptors, 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can be used to study the effects of cannabinoid receptor activation on these processes.
属性
IUPAC Name |
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-3-5-10(6-4-8)13-12(16)11-7-9(2)14-15-11/h7-8,10H,3-6H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWROJIDXGXMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)

![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)

